N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
Overview
Description
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Mechanism of Action
Target of Action
Similar compounds with a pyridin-2-yl structure have been reported to have various biological targets . For instance, Sterol 14-alpha demethylase (CYP51) protein from C. albicans has been reported as a target for a similar compound .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, a similar compound was reported to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to have various biological effects .
Action Environment
Similar compounds have been synthesized under different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 2-aminopyridine with appropriate reagents under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, under mild and metal-free conditions . Another approach involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and I2.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal applications.
Uniqueness
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOHQSSYLJWDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670352 | |
Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939791-42-1 | |
Record name | N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939791-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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